1,3-Diphenylpropan-2-ol 1,3-Diphenylpropan-2-ol 1, 3-Diphenylpropan-2-ol belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 1, 3-Diphenylpropan-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 5381-92-0
VCID: VC1967560
InChI: InChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
SMILES: C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O
Molecular Formula: C15H16O
Molecular Weight: 212.29 g/mol

1,3-Diphenylpropan-2-ol

CAS No.: 5381-92-0

Cat. No.: VC1967560

Molecular Formula: C15H16O

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diphenylpropan-2-ol - 5381-92-0

Specification

CAS No. 5381-92-0
Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
IUPAC Name 1,3-diphenylpropan-2-ol
Standard InChI InChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Standard InChI Key CDLPUTDLLBHWRA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O
Canonical SMILES C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O

Introduction

Chemical Identity and Structure

1,3-Diphenylpropan-2-ol (CAS: 5381-92-0) is an organic compound with the molecular formula C₁₅H₁₆O and a molecular weight of 212.29 g/mol . It features a propanol backbone substituted with two phenyl groups at positions 1 and 3, creating a secondary alcohol at the central carbon atom. The compound is also known as 1,3-diphenyl-2-propanol or benzeneethanol, α-(phenylmethyl)- .

The structural characteristics of 1,3-diphenylpropan-2-ol include:

  • A chiral center at the second carbon position

  • Two phenyl groups attached to the first and third carbons

  • A hydroxyl group (-OH) at the second carbon position

This structural arrangement creates a molecule with significant synthetic versatility and potential for stereochemical modifications.

Physical and Chemical Properties

Physical Properties

1,3-Diphenylpropan-2-ol typically appears as a white to off-white crystalline solid, though it can also present as a colorless to pale yellow liquid depending on purity and temperature conditions . The compound exhibits physical properties that are characteristic of secondary alcohols with aromatic substituents.

Table 1: Physical Properties of 1,3-Diphenylpropan-2-ol

PropertyValue
Molecular Weight212.29 g/mol
Physical StateWhite to off-white crystalline solid or colorless to pale yellow liquid
SolubilitySoluble in organic solvents (alcohols, ethers, ketones); limited water solubility
AppearanceCrystalline solid or liquid
ChiralityContains one chiral center at C-2

The compound is relatively soluble in common organic solvents such as ethanol, ether, and various ketones, but exhibits limited solubility in water due to its hydrophobic phenyl groups . This solubility profile is typical of compounds with both polar functional groups and significant hydrocarbon character.

Chemical Reactivity

As a secondary alcohol, 1,3-diphenylpropan-2-ol demonstrates reactivity patterns typical of this functional group. Key reaction types include:

  • Oxidation reactions: The secondary alcohol can be oxidized to form the corresponding ketone, 1,3-diphenylpropan-2-one, using various oxidizing agents such as chromium trioxide or potassium permanganate .

  • Esterification: The hydroxyl group can participate in esterification reactions to form various esters, as demonstrated in research involving the synthesis of compounds like 1,3-diphenylpropan-2-yl 3-phenylpropanoate .

  • Substitution reactions: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, producing halides, amines, and other derivatives .

The compound's reactivity is enhanced by the presence of the two phenyl groups, which can influence reaction pathways through electronic and steric effects.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 1,3-diphenylpropan-2-ol, reflecting its importance as a synthetic intermediate and target molecule.

Grignard Reaction

One of the traditional methods for synthesizing 1,3-diphenylpropan-2-ol involves the Grignard reaction. This approach typically utilizes benzyl chloride and phenylmagnesium bromide as key reagents, followed by the addition of acetophenone . The reaction proceeds through the formation of a carbon-carbon bond and subsequent reduction steps.

In a documented synthetic procedure similar to this approach, researchers described a Grignard reaction where benzyl magnesium bromide was added to a methyl carboxylate substrate, resulting in the formation of a diphenyl-substituted alcohol .

Transition Metal-Free Radical Coupling

Recent advances in green chemistry have led to the development of transition metal-free methods for synthesizing 1,3-diphenylpropan-2-ol. A significant breakthrough in this area is the radical coupling of aromatic alcohols under environmentally friendly conditions.

Research published in 2024 demonstrated a method involving the β-alkylation of 1-phenylethanol with benzyl alcohols to synthesize 1,3-diphenylpropan-1-ol, a closely related compound . The reaction utilizes t-BuONa as both a base and a radical initiator, eliminating the need for transition metal catalysts.

The study reported excellent yields (up to 95%) under optimized conditions:

  • Reaction temperature: 140°C

  • Solvent: Toluene

  • Base: t-BuONa (0.2 equivalents)

  • Reaction time: 5-20 hours

  • Atmosphere: Argon

Green Synthesis Approaches

Environmental considerations have driven the development of greener alternatives for the synthesis of 1,3-diphenylpropan-2-ol and its derivatives. Researchers have explored methods that:

  • Avoid harmful reagents like alkyl halides

  • Minimize the use of transition metal catalysts

  • Utilize renewable starting materials

  • Reduce waste generation

A noteworthy green synthetic approach involves the radical coupling of aromatic alcohols under transition metal-free conditions, providing a benign and efficient pathway to synthesize diphenyl-substituted alcohols . This method demonstrates good functional group tolerance and produces various phenyl-substituted propanol derivatives in moderate to good yields.

Chemical Reactions and Transformations

1,3-Diphenylpropan-2-ol participates in various chemical transformations that make it valuable in organic synthesis.

Oxidation Reactions

The compound can undergo oxidation to form 1,3-diphenylpropan-2-one using oxidizing agents such as:

  • Chromium trioxide

  • Potassium permanganate

  • Other standard oxidants for secondary alcohols

Reduction Reactions

Though already containing a secondary alcohol group, related compounds in this family can be further reduced to form 1,3-diphenylpropane using reducing agents like lithium aluminum hydride or sodium borohydride .

Substitution Reactions

The hydroxyl group can be replaced through nucleophilic substitution reactions to yield:

  • Halides (through reaction with SOCl₂, PBr₃, etc.)

  • Amines (through reactions with ammonia or amines after activation)

  • Ethers (through Williamson ether synthesis)

Esterification

The alcohol can react with carboxylic acids or acid derivatives to form esters. Research has documented the synthesis of 1,3-diphenylpropan-2-yl 3-phenylpropanoate and 1,3-diphenylpropan-2-yl cyclohexanecarboxylate through such reactions .

Biological Activities

Research has revealed several potential biological activities associated with 1,3-diphenylpropan-2-ol and its derivatives, making it relevant to pharmaceutical and biological research.

Antimicrobial Properties

Studies have shown that derivatives of 1,3-diphenylpropan-2-ol can exhibit antimicrobial activity against various pathogens. In particular, certain derivatives have demonstrated inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, which are common causes of infections in clinical settings.

Anti-inflammatory Activity

Some reports suggest potential anti-inflammatory properties for this compound class. This activity may be related to their ability to modulate inflammatory pathways, possibly through mechanisms involving enzyme inhibition or antioxidant effects.

Applications in Research and Industry

1,3-Diphenylpropan-2-ol finds applications across various fields due to its unique structure and reactivity profile.

Synthetic Intermediate

The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including:

  • Pharmaceuticals

  • Agrochemicals

  • Dyes and pigments

  • Specialty chemicals

Its utility as a synthetic building block stems from the presence of both the hydroxyl functional group and the two phenyl substituents, which provide multiple sites for further functionalization.

Analytical Toxicology

1,3-Diphenylpropan-2-ol is utilized in analytical toxicology, suggesting its importance in detecting or analyzing toxic substances. This application likely leverages the compound's chemical properties and interactions with biological systems.

Microbial Metabolism Studies

Research involving 1,3-diphenylpropan-2-ol derivatives has shown that certain bacteria, such as Eubacterium sp. strain SDG-2, can metabolize flavan-3-ols into these derivatives. This finding highlights the compound's relevance in microbiological studies and potential applications in understanding metabolic pathways.

Recent Research Developments

Recent scientific literature reveals ongoing interest in 1,3-diphenylpropan-2-ol and related compounds, particularly in developing new synthetic methodologies and exploring potential applications.

Green Synthesis Innovations

A significant focus of recent research has been on developing environmentally friendly synthesis methods. A 2024 publication detailed a green synthesis approach for diphenyl-substituted alcohols via radical coupling reactions . This method offers several advantages:

  • Avoids transition metal catalysts

  • Uses alcohols as starting materials instead of more toxic alkyl halides

  • Provides good functional group tolerance

  • Achieves high yields under optimized conditions

The researchers proposed a reaction mechanism involving the formation of reactive radical anions through base-mediated deprotonation and single electron transfer .

Structure-Activity Relationship Studies

Investigations into the biological activities of 1,3-diphenylpropan-2-ol derivatives have led to structure-activity relationship studies. Research has particularly focused on derivatives with potential antimicrobial and anticancer activities .

For example, studies on 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives containing tertiary amine side chains showed improved cytotoxic effects against breast cancer cells compared to their parent compounds .

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